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Introduction:

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), is a standard first-line treatment for non-small cell lung cancer (NSCLC) with

activating EGFR mutations.[1][2] However, the development of acquired resistance to

osimertinib is a significant clinical challenge, limiting its long-term efficacy.[1][2][3][4]

Resistance mechanisms are diverse and can be broadly categorized as EGFR-dependent

(e.g., C797S mutation) or EGFR-independent, often involving the activation of bypass signaling

pathways such as the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3][4][5]

This document outlines the experimental design for a combination therapy strategy involving

osimertinib and IACS-13909 (also known as BBP-398), a potent and selective allosteric

inhibitor of Src homology 2 domain-containing phosphatase (SHP2).[6][7][8][9] SHP2 is a

critical downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is

essential for the full activation of the MAPK pathway.[6][7][8] By inhibiting SHP2, IACS-13909
can suppress MAPK signaling, a key driver of cell proliferation and survival, thereby offering a

therapeutic strategy to overcome both EGFR-dependent and independent mechanisms of

osimertinib resistance.[7][8][10][11] Preclinical studies have demonstrated that the combination

of IACS-13909 and osimertinib leads to prolonged and more durable responses in osimertinib-

sensitive tumors and induces tumor regression in osimertinib-resistant models.[7][8]
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Signaling Pathways and Rationale for Combination
Osimertinib effectively inhibits EGFR signaling, which is crucial for the growth of EGFR-mutant

NSCLC. However, cancer cells can develop resistance by reactivating the downstream MAPK

pathway through various mechanisms. IACS-13909 targets SHP2, a key protein that acts as a

central hub for signals from multiple RTKs to the MAPK pathway. The combination of

osimertinib and IACS-13909 provides a dual blockade of this critical oncogenic pathway.
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Mechanism of Action: Osimertinib and IACS-13909 Combination

Cell Membrane Cytoplasm

Nucleus

RTK (e.g., EGFR) GRB2
Activation

SHP2

Activation

SOS

RAS

Promotes
GDP/GTP Exchange

RAF

MEK

ERK

Cell Proliferation,
Survival

Osimertinib

Inhibition

IACS-13909

Inhibition

Click to download full resolution via product page

Caption: Dual blockade of oncogenic signaling by osimertinib and IACS-13909.
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Experimental Design and Protocols
A comprehensive preclinical evaluation of the IACS-13909 and osimertinib combination therapy

involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of

action.

In Vitro Studies
1. Cell Lines:

Osimertinib-Sensitive:

HCC827 (EGFR exon 19 deletion)

Osimertinib-Resistant:

HCC827-ER1 (EGFR exon 19 deletion, acquired erlotinib/osimertinib resistance with MET

amplification)[11]

NCI-H1975 (EGFR L858R/T790M)

KYSE-520 (Esophageal squamous cell carcinoma with RTK activation)[6]

HCC4006-OsiR (EGFR exon 19 deletion, acquired osimertinib resistance with RTK bypass

signaling)[11]

2. Cell Viability and Proliferation Assays:

Objective: To determine the anti-proliferative effects of IACS-13909 and osimertinib, alone

and in combination.

Methodology:

Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to

adhere overnight.

Treat cells with a dose-response matrix of IACS-13909 (e.g., 0.01 to 10 µM) and

osimertinib (e.g., 0.01 to 10 µM).
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Incubate for 72 to 120 hours.

Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell

Viability Assay, Promega).

Calculate IC50 values and combination indices (CI) using software like CompuSyn to

determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Western Blot Analysis:

Objective: To investigate the effects of the combination therapy on key signaling proteins in

the MAPK pathway.

Methodology:

Plate cells and treat with IACS-13909, osimertinib, or the combination for 2-24 hours.

Lyse cells and quantify protein concentration using a BCA assay.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe membranes with primary antibodies against p-ERK, total ERK, p-MEK, total MEK,

and β-actin (as a loading control).

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced

chemiluminescence (ECL) detection system.

Quantitative Data Summary (In Vitro)
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Cell Line Drug IC50 / GI50 (µM)
Pathway Inhibition
(Western Blot)

KYSE-520 IACS-13909 ~1
Potent suppression of

pERK and pMEK[9]

NCI-H1975 IACS-13909 ~1

Dose-dependent

suppression of

pERK[9]

HCC4006-OsiR IACS-13909 Not specified
Suppression of pERK

and pMEK

HCC4006-OsiR Osimertinib >10
Limited effect on

pERK and pMEK

HCC4006-OsiR Combination Synergistic

Enhanced

suppression of pERK

and pMEK

In Vivo Studies
1. Animal Models:

Utilize immunodeficient mice (e.g., athymic nude or NSG mice).

Establish subcutaneous xenografts by injecting 5-10 million cells (e.g., HCC827, HCC827-

ER1) suspended in Matrigel.

Allow tumors to reach a palpable size (e.g., 100-200 mm³) before randomizing mice into

treatment groups.

2. Drug Formulation and Administration:

IACS-13909: Formulate for oral administration (e.g., in 0.5% methylcellulose). Doses ranging

from 70-80 mg/kg, administered daily.[9][12]

Osimertinib: Formulate for oral administration. A common dose is 5 mg/kg, administered

daily.[11][12]
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Vehicle Control: Administer the corresponding vehicle solutions to the control group.

3. Efficacy Assessment:

Measure tumor volume using calipers 2-3 times per week (Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health.

At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis

(e.g., western blotting for pathway modulation).

Experimental Workflow (In Vivo)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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